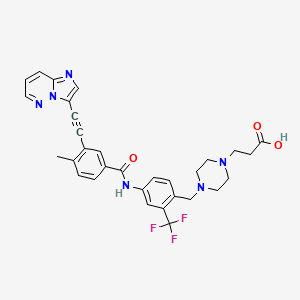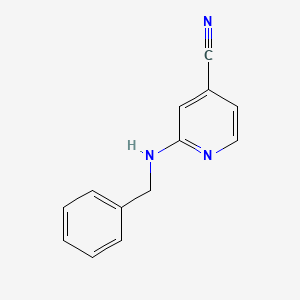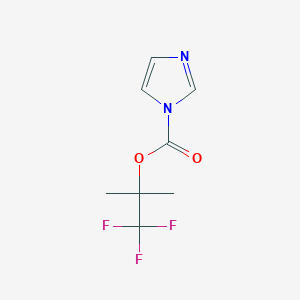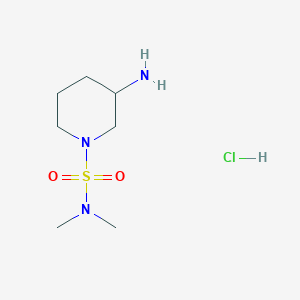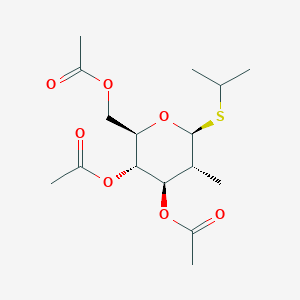
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is a synthetic compound that belongs to the class of thioglycosides Thioglycosides are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose typically involves the reaction of a glucosyl donor with an isopropylthiol group under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioglycosidic bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the sugar moiety.
Substitution: The acetyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioglycosides.
Aplicaciones Científicas De Investigación
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thioglycoside chemistry.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating glycosylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose involves its interaction with specific molecular targets. The sulfur atom in the thioglycoside can form strong interactions with proteins or enzymes, modulating their activity. The compound can also participate in glycosylation reactions, affecting the structure and function of glycoproteins.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl β-D-1-thiogalactopyranoside: A widely used inducer of protein expression in E. coli.
1-β-D-galactopyranosyl-2-methylpropane: A C-glycoside analogue with similar inducing properties.
Uniqueness
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is unique due to its specific structural features, such as the presence of multiple acetyl groups and the isopropylthio moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H26O7S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-methyl-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H26O7S/c1-8(2)24-16-9(3)14(21-11(5)18)15(22-12(6)19)13(23-16)7-20-10(4)17/h8-9,13-16H,7H2,1-6H3/t9-,13-,14-,15-,16+/m1/s1 |
Clave InChI |
TUVSIRVFMYXHBF-VRSYBVEWSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(OC1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


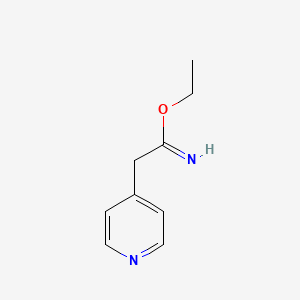
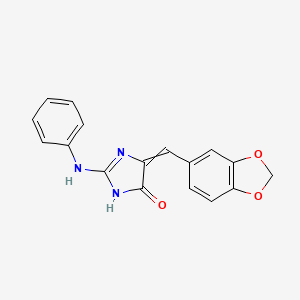
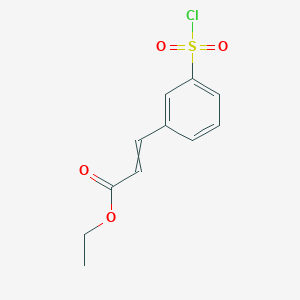

![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
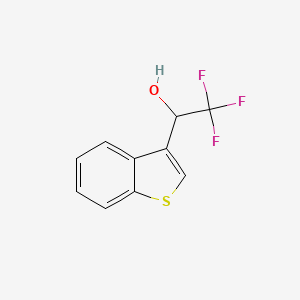
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
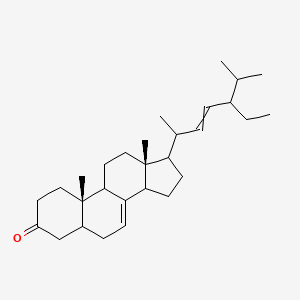
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
